molecular formula C20H20N2O2 B14475485 N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide CAS No. 67332-59-6

N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide

Katalognummer: B14475485
CAS-Nummer: 67332-59-6
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: DVZNXRWBTYBWHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a dimethylamino group and a methoxybenzamide moiety, making it an interesting subject for research in organic chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide typically involves the reaction of 3-(dimethylamino)naphthalene-2-carboxylic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxybenzamide moiety can enhance the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

    Naphthalene derivatives: Compounds like 1-(dimethylamino)naphthalene and 2-(dimethylamino)naphthalene share structural similarities.

    Benzamide derivatives: Compounds such as 2-methoxybenzamide and 3-methoxybenzamide have similar functional groups.

Uniqueness: N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide is unique due to the combination of the naphthalene ring with both dimethylamino and methoxybenzamide groups. This structural arrangement imparts distinct photophysical and chemical properties, making it valuable for specific applications in fluorescence microscopy and material science .

Eigenschaften

CAS-Nummer

67332-59-6

Molekularformel

C20H20N2O2

Molekulargewicht

320.4 g/mol

IUPAC-Name

N-[3-(dimethylamino)naphthalen-2-yl]-2-methoxybenzamide

InChI

InChI=1S/C20H20N2O2/c1-22(2)18-13-15-9-5-4-8-14(15)12-17(18)21-20(23)16-10-6-7-11-19(16)24-3/h4-13H,1-3H3,(H,21,23)

InChI-Schlüssel

DVZNXRWBTYBWHO-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC2=CC=CC=C2C=C1NC(=O)C3=CC=CC=C3OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.